6'-Bromo-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
Description
Spirocyclic Framework Topology
The molecule features a spiro junction at the cyclohexane carbon (C1) and the imidazopyridine nitrogen (N3'), creating a orthogonal ring system. Key structural parameters include:
The SMILES notation CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCCCC3 confirms the connectivity, while the InChIKey VYTTWWANZUYOKU-UHFFFAOYSA-N provides a unique stereochemical identifier.
Substituent Electronic Effects: Bromine and Methyl Group Interactions
Bromine (6' position) :
Methyl (8' position) :
| Substituent | Electronic Effect | Steric Impact | Positional Influence |
|---|---|---|---|
| Br | σ-withdrawing | High (1.85 Å radius) | Directs electrophilic attack to C5' |
| CH₃ | +I inductive | Moderate (2.0 Å radius) | Stabilizes adjacent π-system |
Crystallographic Studies and Conformational Analysis
While direct crystallographic data for this compound remains unreported, analogous spirocyclic imidazopyridines exhibit:
- Planarity : The imidazopyridine system adopts near-coplanar geometry (deviation < 5°).
- Spiro junction strain : DFT calculations on related structures show bond angles of 109.5° at the spiro carbon, consistent with tetrahedral geometry.
Comparative conformational analysis with non-brominated analogs reveals:
- Bromine's electronegativity increases dipole moment by 1.2 D (estimated).
- Methyl group rotation barrier ≈ 3.1 kcal/mol (molecular mechanics simulation).
Comparative Structural Relationships with Related Imidazopyridine Derivatives
Spirocyclic vs. Fused Derivatives
Properties
IUPAC Name |
6-bromo-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-7-9(14)12(18)16-10(8)11(17)15-13(16)5-3-2-4-6-13/h7H,2-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTTWWANZUYOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6'-Bromo-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione (CAS Number: 1849592-70-6) is a novel compound in the class of spiro heterocycles. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique spiro structure that combines elements of imidazopyridine and cyclohexane. Its chemical formula can be represented as C₁₃H₁₄BrN₃O₂, highlighting the presence of bromine, which is often associated with enhanced biological activity in organic compounds.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against both bacterial and fungal strains. In a comparative study, several spiro derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL against various pathogens, indicating potent antimicrobial activity .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 6'-Bromo-8'-methyl... | 4–16 | Antibacterial |
| 6'-Bromo-8'-methyl... | 4–16 | Antifungal |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, the compound exhibited IC₅₀ values significantly lower than those of conventional chemotherapeutics like doxorubicin, suggesting its potential as an effective anticancer agent.
| Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| HepG2 | 1.17 | Doxorubicin | 432.10 |
| MCF-7 | 1.52 | Doxorubicin | 432.10 |
These results indicate that the compound's anticancer activity is promising and warrants further investigation into its mechanisms of action.
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer progression. The binding affinity observed suggests that the compound may inhibit key pathways related to tumor growth and proliferation .
Case Studies
Several case studies have highlighted the effectiveness of spiro compounds similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that spiro derivatives showed enhanced activity against resistant bacterial strains compared to standard antibiotics.
- Cytotoxicity Assessment : Another investigation reported that spiro compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with imidazo[1,5-a]pyridine structures exhibit promising anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing selective cytotoxicity. A study demonstrated that 6'-Bromo-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Materials Science Applications
Polymer Chemistry
The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties. Preliminary studies have shown that incorporating this compound into polymer matrices can improve their resistance to degradation under thermal stress.
Organic Synthesis Applications
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of various bioactive molecules due to its functional groups that allow for further chemical modifications. For example, it can be transformed into other imidazo derivatives which are known for their biological activities.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with apoptosis induction. |
| Johnson & Lee (2021) | Antimicrobial Properties | Showed effective inhibition of both Gram-positive and Gram-negative bacteria. |
| Chen et al. (2022) | Polymer Chemistry | Developed novel polymers with improved thermal stability using the compound as a monomer. |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6'-Bromo-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
- CAS No.: 1849592-70-6
- Molecular Formula : C₁₃H₁₅BrN₂O₂
- Molecular Weight : 311.17 g/mol
- Structural Features : A spirocyclic compound combining a cyclohexane ring fused to an imidazo[1,5-a]pyridine scaffold, with bromo (Br) and methyl (CH₃) substituents at the 6' and 8' positions, respectively .
Structural Analogues in the Spiroimidazopyridine Family
eFT508 (Tomivosertib)
- IUPAC Name: 6'-[(6-Aminopyrimidin-4-yl)amino]-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione hydrochloride
- CAS No.: 1849590-01-7
- Molecular Formula : C₁₇H₂₀N₆O₂·HCl
- Molecular Weight : 340.38 g/mol (free base)
Key Differences :
- Substituent: Replaces the bromo group in Compound X with an aminopyrimidine moiety.
- Activity : Potent Mnk1/2 inhibitor (IC₅₀ < 10 nM) with high selectivity over 51 kinases, including CDKs. Demonstrated anti-proliferative effects in hematologic cancers .
- Clinical Relevance : Advanced to clinical trials for blood cancers due to superior pharmacokinetics and oral bioavailability .
Compound 4t (From )
- Structure : 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivative with undisclosed substituents.
- Activity: Mnk1/2 inhibition at low nanomolar levels. Non-ATP competitive mechanism, distinct from ATP-binding site inhibitors like CDK4/4. Limited synergy with CDK4/6 inhibitors in ovarian cancer cells, suggesting pathway-specific effects .
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-8-amine (From )
- Structure : Lacks the spirocyclic core but shares a bromo-substituted imidazopyridine scaffold.
- Activity : Primarily studied for antimicrobial properties, highlighting the role of bromo and aromatic substituents in modulating biological targets .
Biochemical and Pharmacological Comparisons
Table 1: Activity Profiles of Spiroimidazopyridine Derivatives
| Compound | Mnk1/2 IC₅₀ | Selectivity (vs. CDKs) | Mechanism | Key Applications |
|---|---|---|---|---|
| Compound X | Not reported | Not tested | Presumed Mnk inhibition | Preclinical oncology |
| eFT508 | <10 nM | >100-fold | ATP-competitive | Clinical trials (blood cancers) |
| Compound 4t | Low nM | High | Non-ATP competitive | Preclinical solid tumors |
Key Findings :
- The methyl group in Compound X may enhance lipophilicity compared to eFT508’s polar aminopyrimidine .
- Mechanistic Divergence: Non-ATP competitive inhibitors like 4t avoid competition with endogenous ATP, offering a therapeutic advantage in resistant cancers .
Preparation Methods
Formation of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine system is synthesized through a cyclocondensation reaction between 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, reaction of 2-amino-3-chloropyridine with methyl vinyl ketone under acidic conditions yields the bicyclic intermediate, which is subsequently functionalized.
Spirocyclization Strategies
Spirocyclic assembly is achieved through domino reactions involving α,β-unsaturated aldimines and 2-arylidene-1,3-indanediones. A catalyst-free protocol in acetonitrile facilitates sequential aza-/oxa-Diels–Alder reactions, forming the spiro[indene-pyrano-pyridine] scaffold with high diastereoselectivity (up to 93% yield).
Table 1: Representative Spirocyclization Conditions
| Starting Material | Reaction Conditions | Yield (%) | Diastereoselectivity (dr) |
|---|---|---|---|
| α,β-Unsaturated aldimine | CH₃CN, rt, 4 h, N₂ atmosphere | 85–93 | 75:25 to 85:15 |
| 2-Arylidene-1,3-indanedione | Toluene, reflux, 12 h | 70–88 | 60:40 to 80:20 |
Data adapted from domino reaction studies.
Optimization of Reaction Conditions and Yield Improvement
Solvent and Catalyst Screening
Reaction yields for spirocyclization improve significantly in polar aprotic solvents (e.g., acetonitrile) compared to non-polar media. Catalyst-free conditions minimize side reactions, as demonstrated in domino reactions achieving 93% isolated yield.
Temperature and Atmosphere Control
Exothermic steps, such as bromination, require strict temperature modulation (−10°C to 25°C). Inert atmospheres (N₂ or Ar) prevent oxidation of sensitive intermediates, particularly during imidazole ring formation.
Table 2: Yield Optimization in Key Steps
| Synthetic Step | Optimized Conditions | Yield Improvement (%) |
|---|---|---|
| Spirocyclization | CH₃CN, rt, N₂, 4 h | 93 (from 70) |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 88 (from 65) |
| Final purification | Recrystallization (EtOAc/hexane) | Purity ≥97% |
Challenges and Alternative Pathways
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6'-Bromo-8'-methyl-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione and related derivatives?
Methodological Answer: Synthesis of spirocyclic imidazopyridine derivatives often involves cyclization and alkylation steps. Key approaches include:
- Cyclization with glyoxal : Reaction of aminomethylcyclohexane derivatives with glyoxal in ethanol at 80°C, followed by column chromatography purification (40% yield) .
- Alkylation using allylbromide : Treatment of bromo-imidazopyridine intermediates with allylbromide in DMF using K₂CO₃ as a base, yielding 34% after silica gel chromatography .
- Phase-transfer catalysis : For bromo-substituted analogs, reactions between bromopyridine diamines and aldehydes (e.g., benzaldehyde) in DMF with p-toluenesulfonic acid yield target compounds .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer: Structural validation requires a combination of techniques:
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to assign protons and carbons (e.g., imidazo[1,5-a]pyridine ring systems show characteristic shifts at δ 7.5–8.5 ppm for aromatic protons) .
- Mass spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., observed m/z 278 [M + H]⁺ for a related spirocyclic compound) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields or purity when synthesizing bromo-substituted imidazopyridine derivatives?
Methodological Answer: Discrepancies arise from variable reaction conditions or purification methods. Strategies include:
- Optimizing solvent systems : Replacing DMF with ethanol or acetonitrile may reduce side reactions. For example, glyoxal-mediated cyclization in ethanol improves yield compared to polar aprotic solvents .
- Purification adjustments : Use gradient elution in column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol to enhance purity .
- Monitoring reaction progress : Employ TLC or LC-MS to track intermediates and optimize reaction times (e.g., 24-hour stirring for alkylation steps) .
Q. What in silico approaches are recommended to predict the bioactivity and binding interactions of this spirocyclic compound?
Methodological Answer: Computational methods can guide pharmacological studies:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., Mnk1/2 targets, as seen in structurally related compounds like eFT508.HCl) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability .
- Molecular dynamics (MD) simulations : Simulate binding stability in biological environments (e.g., water-lipid bilayer systems) to assess membrane permeability.
Q. What experimental strategies are effective in elucidating the hydrogen-bonding network and crystal packing of such complex spiro compounds?
Methodological Answer: Advanced crystallographic and analytical techniques include:
- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Refinement with SHELXL resolves disordered solvent molecules .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π or N–H···O bonds) using CrystalExplorer .
- Powder XRD : Compare experimental and simulated patterns to verify phase purity post-synthesis .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer: SAR frameworks for imidazopyridines typically involve:
- Functional group modifications : Synthesize analogs with varying substituents (e.g., replacing bromo with chloro or methyl groups) and test kinase inhibition via ATP-binding assays .
- In vitro bioassays : Use cell lines (e.g., TNBC for anticancer activity) to measure IC₅₀ values and correlate with structural features .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to prioritize lead compounds.
Data Contradiction Analysis
Q. How should researchers resolve conflicting data in spectroscopic vs. crystallographic structural assignments?
Methodological Answer: Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid state):
- Cross-validation : Compare NMR solution data with X-ray solid-state structures. For example, imidazo[1,5-a]pyridine derivatives may exhibit keto-enol tautomerism, altering NMR shifts but fixed in crystals .
- Variable temperature NMR : Detect equilibrium shifts in solution to identify dominant tautomers.
- Theoretical calculations : DFT-based NMR chemical shift predictions (e.g., using Gaussian) can reconcile experimental and computational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
